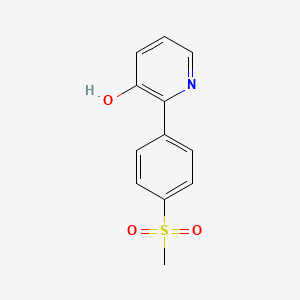
2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine, 95% (2H5MSP) is a synthesized organic compound that has been used in a variety of scientific research applications. It is a colorless solid with a melting point of 125-128°C and a boiling point of 230-232°C. 2H5MSP is a member of the pyridine family, which also includes compounds such as nicotine and quinoline.
Applications De Recherche Scientifique
2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-ligand interactions, and the study of the structure and function of proteins. It has been used in the study of the binding of proteins to nucleic acids and in the study of the structure and function of enzymes. 2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine, 95% has also been used in the study of drug-receptor interactions.
Mécanisme D'action
2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine, 95% acts as an inhibitor of enzymes, proteins, and other biological molecules. It binds to the active site of the molecule and blocks its activity. This inhibition can be used to study the structure and function of proteins, enzymes, and other molecules.
Biochemical and Physiological Effects
2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine, 95% has been shown to inhibit the activity of enzymes, proteins, and other molecules. This inhibition can be used to study the structure and function of proteins, enzymes, and other molecules. In addition, 2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine, 95% has been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and has a low melting point. However, 2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine, 95% is also relatively expensive and not widely available.
Orientations Futures
The future of 2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine, 95% in scientific research is promising. It has potential applications in the study of enzyme inhibition, protein-ligand interactions, and drug-receptor interactions. In addition, it could be used in the development of novel drugs and therapies. Other potential applications for 2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine, 95% include the study of protein structure and function, the study of drug-target interactions, and the study of gene expression.
Méthodes De Synthèse
2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine, 95% can be synthesized through a process known as the Vilsmeier-Haack reaction. This reaction involves the use of a diazonium salt and phosphorus oxychloride. The reaction takes place at a temperature of 80-90°C and the product is a colorless solid. 2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine, 95% can also be synthesized through a reaction between 3-methylsulfonylphenylchloride and 2-hydroxypyridine.
Propriétés
IUPAC Name |
5-(3-methylsulfonylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-17(15,16)11-4-2-3-9(7-11)10-5-6-12(14)13-8-10/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCAZMVRMWJQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683113 |
Source


|
| Record name | 5-[3-(Methanesulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine | |
CAS RN |
1198416-58-8 |
Source


|
| Record name | 5-[3-(Methanesulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














